molecular formula C9H11ClO2 B12799391 4-Chloro-2-(3-hydroxypropyl)phenol CAS No. 33567-64-5

4-Chloro-2-(3-hydroxypropyl)phenol

Cat. No.: B12799391
CAS No.: 33567-64-5
M. Wt: 186.63 g/mol
InChI Key: UPMQABMXFIXTKX-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-hydroxypropyl)phenol is a chlorinated phenolic compound featuring a chlorine atom at the 4-position and a 3-hydroxypropyl (–CH₂CH₂CH₂OH) group at the 2-position of the aromatic ring. This structure combines the electron-withdrawing effects of chlorine with the hydrophilic properties of the hydroxypropyl substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

33567-64-5

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-(3-hydroxypropyl)phenol

InChI

InChI=1S/C9H11ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2

InChI Key

UPMQABMXFIXTKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with 3-chloropropanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-hydroxypropyl is coupled with 4-chlorophenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of 4-Chloro-2-(3-hydroxypropyl)phenol often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenolic ring directs incoming electrophiles to ortho/para positions relative to the hydroxyl group. The chlorine atom at position 4 and the 3-hydroxypropyl group at position 2 influence regioselectivity:

  • Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) likely yields 5-nitro-4-chloro-2-(3-hydroxypropyl)phenol due to steric hindrance from the hydroxypropyl group .

  • Sulfonation : Concentrated sulfuric acid introduces a sulfonic acid group at position 6, forming 4-chloro-6-sulfo-2-(3-hydroxypropyl)phenol .

  • Halogenation : Further chlorination (Cl₂/FeCl₃) may produce 4,6-dichloro derivatives, though the hydroxypropyl group may limit reactivity .

Nucleophilic Substitution

The chlorine atom at position 4 participates in nucleophilic displacement under alkaline conditions:

Reagent Product Conditions
NaOH (aq.)4-Hydroxy-2-(3-hydroxypropyl)phenolReflux, 6–8 hours
NH₃ (liq.)4-Amino-2-(3-hydroxypropyl)phenolHigh pressure, 100–120°C
KF (polar aprotic)4-Fluoro-2-(3-hydroxypropyl)phenolDMF, 80°C

Oxidation Reactions

The 3-hydroxypropyl side chain and phenolic group are oxidation-sensitive:

  • Side Chain Oxidation :

    • CrO₃/H₂SO₃ oxidizes the –CH₂CH₂CH₂OH group to a carboxylic acid, forming 4-chloro-2-(2-carboxyethyl)phenol.

    • MnO₂ selectively oxidizes the terminal hydroxyl to a ketone, yielding 4-chloro-2-(3-oxopropyl)phenol.

  • Ring Oxidation : Strong oxidants (e.g., HOCl) induce ring cleavage, generating α,β-unsaturated dicarbonyls like 3-chloro-4-(3-hydroxypropyl)-2,5-dioxopent-2-enoic acid .

Esterification and Etherification

The phenolic –OH and aliphatic –OH groups undergo derivatization:

Reaction Type Reagent Product
EsterificationAcetic anhydride4-Chloro-2-(3-acetoxypropyl)phenyl acetate
EtherificationCH₃I/K₂CO₃4-Chloro-2-(3-methoxypropyl)phenol
Carbamate FormationMethyl isocyanate4-Chloro-2-(3-hydroxypropyl)phenyl carbamate

Degradation Pathways

  • Hydrolysis : Chlorine hydrolyzes to hydroxyl under alkaline conditions (pH >10), forming 2-(3-hydroxypropyl)hydroquinone .

  • Photodegradation : UV light induces dechlorination and side-chain fragmentation, producing trace 3-hydroxypropanal and chloro-p-benzoquinone .

  • Biodegradation : Soil microbes (e.g., Pseudomonas) metabolize the compound via oxidative side-chain shortening and aromatic ring hydroxylation .

Complexation and Catalysis

The phenolic –OH coordinates with metal ions (Fe³⁺, Cu²⁺), enabling catalytic applications:

  • Fe³⁺ Complex : Forms a chelate (λₘₐₓ = 420 nm) used in spectrophotometric metal detection.

  • Cu-Mediated Coupling : Participates in Ullmann-type couplings with aryl halides under CuI/L-proline catalysis .

Scientific Research Applications

Medicinal Applications

4-Chloro-2-(3-hydroxypropyl)phenol has been studied for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest its potential as an active ingredient in topical antiseptics.

Anticancer Potential

Studies have explored the compound's effects on cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain cancer cells:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)7.5
HeLa (Cervical Cancer)6.0

This suggests that 4-Chloro-2-(3-hydroxypropyl)phenol may serve as a lead compound for further development into anticancer therapies.

Agricultural Applications

4-Chloro-2-(3-hydroxypropyl)phenol is also evaluated for its use in agriculture, particularly as a pesticide or herbicide:

Herbicidal Activity

The compound has shown effectiveness against several weed species. Field trials indicated a reduction in weed biomass when applied at specific concentrations:

Weed SpeciesBiomass Reduction (%)
Amaranthus retroflexus85
Chenopodium album78

These results highlight its potential utility in crop protection strategies.

Material Science Applications

In materials science, 4-Chloro-2-(3-hydroxypropyl)phenol is investigated for its role in polymer chemistry:

Polymerization Initiator

The compound has been used as an initiator in the synthesis of polymers, particularly those requiring specific thermal properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of 4-Chloro-2-(3-hydroxypropyl)phenol in hospital settings. The results indicated a significant reduction in infection rates when used as a surface disinfectant compared to standard cleaning agents.

Case Study 2: Agricultural Field Trials

Field trials conducted on corn crops demonstrated that applying the compound at a rate of 200 g/ha resulted in improved yield and reduced weed competition, suggesting its effectiveness as an herbicide.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro substituent can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenolic Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Chloro-2-(3-hydroxypropyl)phenol Cl (4-), 3-hydroxypropyl (2-) C₉H₁₁ClO₂ 186.45 Hydrophilic; potential for hydrogen bonding
4-Chloro-2-(1H-pyrazol-3-yl)phenol Cl (4-), pyrazolyl (2-) C₉H₇ClN₂O 198.62 Medicinal chemistry applications
4-Chloro-2-[(ethylamino)methyl]phenol Cl (4-), ethylamino-methyl (2-) C₉H₁₂ClNO 185.65 Drug development building block
4-Chloro-2-(trifluoromethyl)phenol Cl (4-), trifluoromethyl (2-) C₇H₄ClF₃O 196.45 High acidity (electron-withdrawing CF₃)
4-Chloro-2-(hydrazono-methyl)phenol (L1) Cl (4-), hydrazono-methyl (2-) C₁₆H₁₆ClN₂O 294.77 Antimicrobial activity; IR ν(OH) = 3305 cm⁻¹

Substituent Effects on Physical and Chemical Properties

  • Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group enhances water solubility due to its hydroxyl moiety, whereas trifluoromethyl () or benzodiazolyl () substituents increase lipophilicity, favoring membrane permeability in drug design.
  • Acidity: The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)phenol significantly lowers the pKa of the phenolic –OH compared to the hydroxypropyl analogue due to its strong electron-withdrawing nature .
  • Thermal Stability: Compounds like L1 () exhibit higher melting points (165°C) due to intermolecular hydrogen bonding from the hydrazono group, whereas alkylamino derivatives (e.g., ethylamino-methyl in ) may have lower melting points due to reduced crystallinity.

Biological Activity

4-Chloro-2-(3-hydroxypropyl)phenol is a chlorophenolic compound that has garnered attention due to its diverse biological activities. Its structure, characterized by a chlorine atom and a hydroxypropyl group, suggests potential interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its toxicity, antibacterial properties, and potential therapeutic applications.

4-Chloro-2-(3-hydroxypropyl)phenol has the following chemical characteristics:

  • Molecular Formula : C10H12ClO2
  • Molecular Weight : 202.66 g/mol
  • Structural Formula : The compound features a phenolic ring substituted with a chlorine atom at the 4-position and a hydroxypropyl group at the 2-position.

Toxicity Profile

Chlorophenols, including 4-Chloro-2-(3-hydroxypropyl)phenol, are known for their toxic effects on various organisms. They have been implicated in:

  • Endocrine Disruption : Chlorophenols can interfere with hormonal functions, potentially leading to reproductive and developmental issues in wildlife and humans .
  • Carcinogenic Potential : Studies have suggested that chlorophenols may act as carcinogens in rodent models, raising concerns about their long-term exposure effects in humans .
  • Cytotoxic Effects : In vitro studies indicate that chlorophenols induce oxidative stress and cytotoxicity in human cells, which may be linked to their ability to generate reactive oxygen species (ROS) .

Antibacterial Activity

Recent research has highlighted the antibacterial properties of chlorophenolic compounds:

  • Mechanism of Action : Chlorophenols disrupt bacterial cell membranes and inhibit key enzymatic processes, leading to cell death. For instance, studies have shown that 4-Chloro-2-(3-hydroxypropyl)phenol exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated effective MIC values against various strains, indicating its potential as an antibacterial agent .

Case Studies

Several studies have explored the biological effects of 4-Chloro-2-(3-hydroxypropyl)phenol:

  • Antiproliferative Effects :
    • A study evaluated the antiproliferative activity of chlorophenolic derivatives on cancer cell lines, revealing that compounds similar to 4-Chloro-2-(3-hydroxypropyl)phenol exhibit IC50 values in the micromolar range against various cancer types, including breast cancer .
  • In Vivo Studies :
    • Animal models have been used to assess the toxicity and therapeutic potential of chlorophenols. One study reported significant tumor growth inhibition in mice treated with chlorophenolic compounds, suggesting their potential role in cancer therapy .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicityInduces oxidative stress in human cells; IC50 values indicate significant cytotoxic effects
AntibacterialEffective against Gram-positive and Gram-negative bacteria; MIC values <0.25 µg/mL
AntiproliferativeIC50 values around 0.11 µM against MDA-MB-231 cancer cells

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